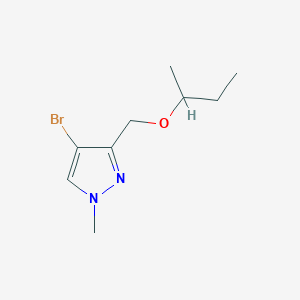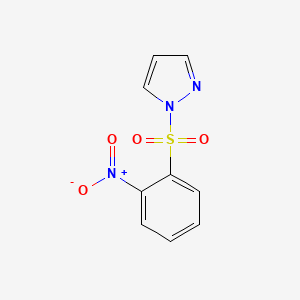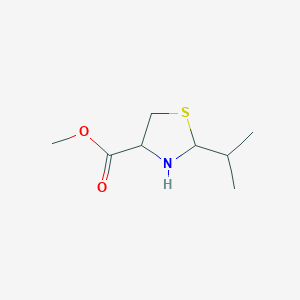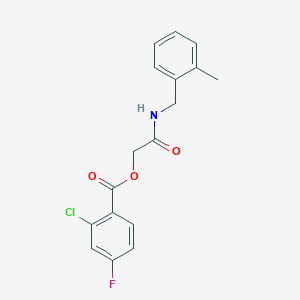![molecular formula C9H12N2OS2 B2697490 2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 869075-70-7](/img/structure/B2697490.png)
2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a chemical compound with the molecular formula C9H12N2OS2 . It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as synthons . Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Other synthetic methods involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis
The molecular structure of “2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” consists of a thieno[3,2-d]pyrimidin-4-one core with an ethylsulfanyl group at the 2-position and a methyl group at the 3-position .Physical And Chemical Properties Analysis
The molecular weight of “2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is 228.334 Da . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Synthesis and Anti-Inflammatory Applications
2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, as part of the substituted 1,2,3,4-tetrahydropyrimidine derivatives, has been investigated for its in vitro anti-inflammatory activity. These derivatives are known for their wide range of biological activities, including anti-inflammatory properties. A novel procedure for the synthesis of these compounds involves the reaction of urea and bis(methylthio)methylenemalononitrile. The synthesized compounds were tested for their anti-inflammatory activity using the inhibition of protein denaturation method, demonstrating potent in vitro effects and suggesting their potential as leads for anti-inflammatory activity design (Gondkar, Deshmukh, & Chaudhari, 2013).
Antioxidant Capacity Reaction Pathways
The compound's structure may contribute to studies on antioxidant capacity, particularly in understanding the reaction pathways involved in assays like the ABTS/potassium persulfate decolorization assay. These assays are crucial for determining the antioxidant capacity of compounds, with the ABTS•+ radical cation-based assays being among the most used. Understanding the reaction pathways of antioxidants can help in designing compounds with optimized antioxidant activities (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Hybrid Catalysts in Synthesis
The use of hybrid catalysts for the synthesis of pyranopyrimidine derivatives, which includes compounds like 2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, has been highlighted. These catalysts facilitate the development of diverse pyranopyrimidine scaffolds through one-pot multicomponent reactions, employing organocatalysts, metal catalysts, and green solvents. This approach underscores the importance of these catalysts in synthesizing biologically active compounds, offering insights into creating lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Green Synthetic Approaches
The compound's synthesis aligns with green chemistry principles, particularly in the context of the Biginelli Reaction. This one-pot acid-catalyzed cyclocondensation process is essential for producing dihydropyrimidinones, a class to which 2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one belongs. Utilizing eco-friendly technologies and solvents for the synthesis of these compounds not only supports sustainable chemistry practices but also enhances the yield and reduces environmental impact, making it a promising area for future research (Panda, Khanna, & Khanna, 2012).
properties
IUPAC Name |
2-ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS2/c1-3-13-9-10-6-4-5-14-7(6)8(12)11(9)2/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCPLTUVIRMEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoate](/img/structure/B2697409.png)



![1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2697414.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2697419.png)


![Ethyl 2-[(8-methoxy-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2697424.png)
